Ethyl oxiraneacetate

Description

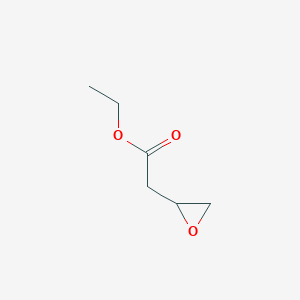

Ethyl oxiraneacetate (CAS RN: 112083-64-4), also known as (S)-2-oxiraneacetic acid ethyl ester, is an epoxide-containing ester with the molecular formula C₆H₁₀O₃. Its structure comprises an ethyl ester group linked to a substituted oxirane (epoxide) ring, conferring unique reactivity and applications in organic synthesis. The compound exists in enantiomeric forms, with the (S)-enantiomer being the most commonly studied .

Properties

IUPAC Name |

ethyl 2-(oxiran-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUSTVAXKRFVPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32223-97-5 | |

| Record name | ethyl 2-(oxiran-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl oxiraneacetate can be synthesized through several methods. One common approach involves the reaction of ethyl hydrogen malonate with diphenylphosphoryl azide, followed by a Curtius rearrangement . Another method includes the reaction of ethanol with 2-isocyanatoacetyl chloride .

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of ethyl acetate with an oxidizing agent to form the oxirane ring. This process requires precise control of temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl oxiraneacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of β-hydroxy esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Tertiary amines are often used as catalysts in nucleophilic substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: β-hydroxy esters.

Scientific Research Applications

Ethyl oxiraneacetate has several applications in scientific research:

Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ethyl oxiraneacetate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed through either an S_N2 mechanism or a nucleophilic addition mechanism, depending on the conditions and reagents used .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Weight : 130.14 g/mol (estimated).

- Reactivity : The strained epoxide ring enables nucleophilic ring-opening reactions, making it valuable in synthesizing diols, polymers, and pharmaceutical intermediates.

- Hazards : Classified as hazardous to aquatic environments (Chronic Category 2) with an EC₅₀ of 3.18 mg/L for Daphnia magna (water fleas) .

Comparison with Structural Analogs

Structural and Functional Group Analysis

| Compound | CAS RN | Functional Groups | Key Structural Features |

|---|---|---|---|

| Ethyl oxiraneacetate | 112083-64-4 | Epoxide, ester | Ethyl ester + oxirane ring at C2 position |

| Ethyl chloroacetate | 105-39-5 | Chloro, ester | Ethyl ester + chloro substituent at C2 |

| Ethyl cyanoacetate | 105-56-6 | Cyano, ester | Ethyl ester + cyano group at C2 |

| Ethyl acetate | 141-78-6 | Ester | Simple ethyl ester (no substituents) |

| 1-(3,3-Dimethylcyclohexyl)ethyl 3-ethyl-2-oxiraneacetate | 1643921-90-7 | Epoxide, ester, cyclohexyl | Branched ester with cyclohexyl and epoxide |

Hazard Profiles

Physical Properties

Critical Research Findings

Environmental Impact : this compound exhibits higher acute aquatic toxicity (EC₅₀ = 3.18 mg/L) compared to its dimethylcyclohexyl analog (EC₅₀ = 21.7 mg/L), suggesting that branching reduces bioavailability .

Synthetic Utility: this compound’s epoxide ring offers stereochemical control in asymmetric synthesis, unlike non-chiral analogs such as ethyl acetate .

Safety: Ethyl chloroacetate requires stringent handling (e.g., respirators) due to its acute toxicity, whereas ethyl cyanoacetate lacks specific exposure limits but warrants medical monitoring .

Biological Activity

Ethyl oxiraneacetate, also known as ethyl 2-oxiranyl acetate, is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is an ester derived from the reaction of ethylene oxide with acetic acid. Its structure includes an epoxide group, which is known for its reactivity and ability to participate in various biochemical processes. The molecular formula is , and it has a molecular weight of 132.11 g/mol.

1. Antioxidant Activity

Several studies have investigated the antioxidant properties of compounds related to this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. The antioxidant activity can be assessed through various assays, such as DPPH radical scavenging and ABTS assays.

- DPPH Radical Scavenging Activity : this compound demonstrated significant scavenging activity in vitro, comparable to standard antioxidants like ascorbic acid and α-tocopherol. The percentage inhibition was dose-dependent, indicating that higher concentrations lead to increased antioxidant effects.

2. Cytotoxicity

Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For example:

- HeLa Cells : In a study evaluating various compounds, this compound showed an IC50 value of 650 µM against HeLa cells, indicating its potential as an anticancer agent.

3. Hepatoprotective Effects

The hepatoprotective potential of this compound has been explored in animal models. Compounds with similar structures have been shown to reduce liver enzyme levels (AST and ALT) in cases of induced hepatotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The epoxide group can interact with ROS, reducing cellular damage.

- Enzyme Modulation : this compound may influence the activity of enzymes involved in detoxification processes, enhancing liver protection.

- Cell Cycle Arrest : Cytotoxic effects observed in cancer cells may be due to the induction of cell cycle arrest at specific phases.

Case Study 1: Antioxidant Efficacy

In a controlled study involving rats treated with carbon tetrachloride (CCl4) to induce liver damage, administration of this compound resulted in significant reductions in serum liver enzymes and improvements in histopathological parameters compared to untreated controls.

| Treatment Group | AST (U/L) | ALT (U/L) | Histopathology |

|---|---|---|---|

| Control | 120 | 80 | Severe damage |

| This compound (50 mg/kg) | 70 | 45 | Mild damage |

Case Study 2: Cytotoxicity Assessment

A laboratory experiment assessed the cytotoxic effects of this compound on various human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 650 |

| MCF-7 | 700 |

| A549 | 800 |

Q & A

Q. What are the recommended laboratory methods for synthesizing Ethyl oxiraneacetate, and how can reaction conditions be optimized?

this compound synthesis typically involves epoxidation of precursor compounds (e.g., ethyl acrylate derivatives) using peroxides or catalytic oxidation. Optimization can be achieved through Design of Experiments (DOE) to assess variables like temperature, catalyst loading (e.g., Ti(OiPr)₄), and solvent polarity. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification may require fractional distillation or preparative HPLC to isolate the epoxide product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?

Key techniques include:

- NMR Spectroscopy : Look for characteristic epoxy ring protons at δ 3.5–4.5 ppm (¹H NMR) and carbonyl carbons near δ 170 ppm (¹³C NMR).

- IR Spectroscopy : Stretching vibrations for the ester carbonyl (∼1740 cm⁻¹) and epoxy C-O (∼1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity. Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) for validation .

Q. What safety protocols are critical when handling this compound, given its hazardous classification?

this compound’s epoxide group poses inhalation and skin irritation risks. Use fume hoods, nitrile gloves, and PPE. Emergency measures include immediate decontamination with water for skin contact and administering oxygen for inhalation exposure. Ecotoxicological data (e.g., EC50 = 3.18 mg/L for Daphnia magna) necessitate strict waste management to prevent aquatic contamination .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational studies?

Employ stopped-flow kinetics to track epoxy ring-opening reactions under varying pH or nucleophile concentrations. Computational methods (e.g., DFT at B3LYP/6-311++G** level) can model transition states and activation energies. Compare theoretical enthalpy values (ΔfH) with experimental data from bomb calorimetry to refine mechanistic pathways .

Q. What strategies mitigate side reactions (e.g., polymerization) during this compound synthesis or storage?

Stabilize the compound by adding radical inhibitors (e.g., hydroquinone) and storing under inert gas (N₂/Ar) at ≤4°C. Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis. Control moisture to prevent hydrolysis, as water accelerates epoxy ring cleavage .

Q. How can the environmental fate of this compound be modeled in aquatic systems?

Use quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives and bioaccumulation potential. Validate with experimental microcosm studies measuring BOD/COD ratios and metabolite identification (e.g., LC-MS/MS). Cross-reference ecotoxicity thresholds (e.g., EC50 for Daphnia) from regulatory hazard assessments .

Q. What advanced analytical approaches resolve contradictions in reported thermodynamic properties of this compound derivatives?

Reconcile discrepancies (e.g., ΔfH values) by standardizing measurement conditions (e.g., gas-phase vs. solution calorimetry). Employ high-level ab initio calculations (e.g., CCSD(T)/CBS) to benchmark experimental data. Collaborate with databases like NIST Chemistry WebBook for cross-verification .

Methodological Notes

- Data Validation : Cross-check experimental results with computational models (e.g., Gaussian or ORCA software) and authoritative databases (NIST, PubChem).

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .

- Literature Review : Prioritize peer-reviewed journals over non-specialized websites. Use tools like SciFinder or Reaxys for comprehensive searches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.